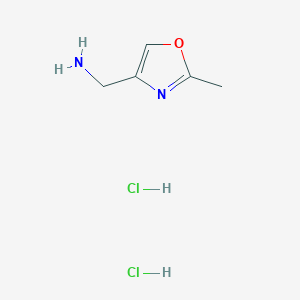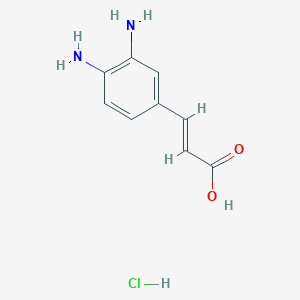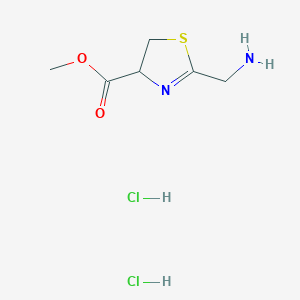
(2-methyl-1,3-oxazol-4-yl)methanamine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-methyl-1,3-oxazol-4-yl)methanamine dihydrochloride (2MOMCl) is a colorless, crystalline organic compound. It is a derivative of oxazole, a five-membered heterocyclic aromatic organic compound. 2MOMCl is used in a variety of scientific research applications, including as a reagent for organic synthesis, as a catalyst in organic reactions, and as a ligand in coordination chemistry.
Aplicaciones Científicas De Investigación
(2-methyl-1,3-oxazol-4-yl)methanamine dihydrochloride is widely used in scientific research applications, including as a reagent for organic synthesis, as a catalyst in organic reactions, and as a ligand in coordination chemistry. It is also used as a building block for the synthesis of other organic compounds, such as 2-methyl-1,3-oxazol-4-ylmethanamine dihydrochloride, which is used in the synthesis of pharmaceuticals.
Mecanismo De Acción
(2-methyl-1,3-oxazol-4-yl)methanamine dihydrochloride acts as a catalyst in organic reactions, promoting the formation of covalent bonds between two molecules. It does this by forming a coordination complex with a metal ion, such as palladium or platinum. This coordination complex then acts as a Lewis acid, donating electrons to the reactants and promoting the formation of covalent bonds.
Biochemical and Physiological Effects
(2-methyl-1,3-oxazol-4-yl)methanamine dihydrochloride has been shown to have a number of biochemical and physiological effects. It is a potent inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in the brain, which can have a number of effects, including increased alertness and improved memory. (2-methyl-1,3-oxazol-4-yl)methanamine dihydrochloride has also been shown to have antioxidant and anti-inflammatory effects, and to modulate the activity of a number of other enzymes and receptors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of (2-methyl-1,3-oxazol-4-yl)methanamine dihydrochloride in laboratory experiments has a number of advantages. It is a relatively inexpensive reagent, and is relatively easy to synthesize and purify. It is also a very stable compound, and can be stored for long periods of time without significant degradation. However, it is important to note that (2-methyl-1,3-oxazol-4-yl)methanamine dihydrochloride is a toxic substance, and should be handled with care.
Direcciones Futuras
There are a number of potential future directions for the use of (2-methyl-1,3-oxazol-4-yl)methanamine dihydrochloride. It could be used as a drug delivery system, as it is able to cross the blood-brain barrier and target specific areas of the brain. It could also be used to study the effects of acetylcholine on the brain, as well as its effects on other enzymes and receptors. Additionally, it could be used to study the effects of other compounds on the brain, as it is able to modulate the activity of a number of enzymes and receptors. Finally, it could be used to synthesize a variety of organic compounds, as it is a versatile building block for organic synthesis.
Métodos De Síntesis
(2-methyl-1,3-oxazol-4-yl)methanamine dihydrochloride can be synthesized by the reaction of 1,3-dichloro-2-methyl-1,3-oxazol-4-ylmethane with ammonia. This reaction produces 1,3-dichloro-2-methyl-1,3-oxazol-4-ylmethanamine dihydrochloride, which is then recrystallized from aqueous ethanol to obtain pure (2-methyl-1,3-oxazol-4-yl)methanamine dihydrochloride. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, and requires a catalyst such as palladium or platinum.
Propiedades
IUPAC Name |
(2-methyl-1,3-oxazol-4-yl)methanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O.2ClH/c1-4-7-5(2-6)3-8-4;;/h3H,2,6H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKPFSLKVIBJNHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)CN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methyloxazol-4-yl)methanamine dihydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]prop-2-enamide](/img/structure/B6600268.png)
![5-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolane-2-yl)phenyl]-1H-tetrazole](/img/structure/B6600273.png)


![[(chlorosulfonyl)imino]diethyl-lambda6-sulfanone](/img/structure/B6600301.png)


![3-[2-(pyridin-2-yl)hydrazin-1-ylidene]azepan-2-one](/img/structure/B6600330.png)
![methyl 2-{[(3-nitrophenyl)methyl]sulfanyl}acetate](/img/structure/B6600333.png)
![rac-tert-butyl N-[(3R,4S)-1-benzyl-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-3-yl]carbamate, trans](/img/structure/B6600341.png)


![(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid](/img/structure/B6600359.png)
![3-{[(tert-butoxy)carbonyl]amino}-3-(trifluoromethyl)cyclobutane-1-carboxylic acid, Mixture of diastereomers](/img/structure/B6600364.png)